n-Fluorobenzenesulfonamide

Overview

Description

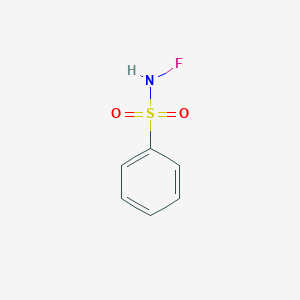

N-Fluorobenzenesulfonamide (CAS: 383-31-3) is a fluorinated sulfonamide compound characterized by a fluorine atom directly bonded to the nitrogen of the benzenesulfonamide group. Its molecular formula is C₆H₅FNO₂S, and it exists as a white crystalline solid. The compound is highly stable under acidic conditions but decomposes in the presence of strong reducing agents .

This compound is widely employed as an electrophilic fluorinating agent in organic synthesis. For example, it facilitates the fluorination of glycals in carbohydrate chemistry and participates in palladium- or ruthenium-catalyzed fluorination reactions of alkenes and alkynes . Its utility extends to the synthesis of α-amino-α-aryl ketones via radical cascade reactions and as a sulfonylation reagent for carboline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Fluorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine gas. The process involves the oxidative addition of palladium (0) to the nitrogen-fluorine bond of this compound, forming an intermediate complex. This intermediate then undergoes further transformations to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of safer and more stable fluorinating agents compared to molecular fluorine. These agents include N-fluoropyridinium salts, which offer better handling and selectivity .

Chemical Reactions Analysis

Fluorination Reactions

NFSI is commonly used as an electrophilic fluorinating agent in organic synthesis . Under mechanochemical conditions, NFSI can effectively perform fluorination reactions . For instance, while 1,3-dimethoxybenzene (1b ) yields a mixture of monofluorinated products (2b and 2b' ), 1,3,5-trimethoxybenzene (1c ) reacts with NFSI (1.0 equiv) to give the monofluorinated product 2c in 51% yield . Using two equivalents of NFSI leads to the formation of 4,4-difluoro-3,5-dimethoxy-2,5-cyclohexadienone (2c'' ) as the major product in 80% yield .

Fluorodemethylation Reactions

NFSI is also capable of performing fluorodemethylation reactions under mechanochemical conditions . For example, 1,3,5-trimethoxybenzene undergoes a fluorodemethylation pathway when reacted with NFSI .

Sulfonylation Reactions

NFSI can act as a sulfonyl source in chemical reactions . When NFSI is mixed and ball milled with imidazole (3a ), it forms 1-(benzenesulfonyl)imidazole (4a ) in 41% yield . The yield of 4a can be increased to 61% by milling 3a and NFSI in the presence of NaHCO3 . This sulfonylation is believed to occur via direct reaction of the N–H nitrogen of 3a with NFSI, or through the reaction of imidazole with in situ formed PhSO2F .

Other imidazole derivatives, such as 2-methylimidazole (3c ) and benzimidazole (3d ), also undergo sulfonylation, affording products 4c and 4d in 58% yield and 65% yield, respectively .

Amidation Reactions

NFSI's capacity to facilitate amidation reactions under mechanochemical conditions has also been explored . The reaction of 1-acetylindole with NFSI demonstrates the accessibility of amidation reactions using ball milling .

Reaction Mechanism

NFSI has been reported to react with hard oxygen and nitrogen nucleophiles at the sulfur atom instead of the fluorine atom . It can also act as a transfer agent of the sulfonyl moiety to carbon centers .

Scientific Research Applications

Fluorination Reactions

NFSI is recognized for its effectiveness as a fluorinating agent, facilitating the introduction of fluorine into organic molecules. Its utility stems from its stability and mild reaction conditions, which allow for selective fluorination of various substrates.

Direct Fluorination of Aromatic Compounds

NFSI has been employed in the direct fluorination of aromatic C–H bonds, enabling the synthesis of fluorinated derivatives under mild conditions. For instance, studies have shown that NFSI can efficiently fluorinate heteroaromatic compounds, with yields varying based on substituent effects and reaction conditions. The introduction of electron-donating groups on aromatic rings enhances the reactivity towards fluorination .

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Heteroaromatic C–H | Pd(OAc)₂/TFA in MeNO₂/MeCN | Moderate to good |

| Naproxen | MeCN at 80 °C | 62 |

Mechanochemical Fluorination

Recent advancements have demonstrated that NFSI can be utilized in mechanochemical processes, allowing for solvent-free reactions. This method has shown comparable or superior yields compared to traditional solvent-based methods, making it a promising approach in modern synthetic chemistry .

Amidation and Sulfonylation Reactions

Beyond fluorination, NFSI serves as an amidation reagent and sulfonylation agent. These reactions are crucial for modifying organic frameworks and enhancing their biological activity.

Amidation Reactions

NFSI has been effectively used for amidation reactions, providing a pathway to synthesize amides from various substrates. This application is particularly valuable in medicinal chemistry for developing pharmaceutical compounds .

Sulfonylation Reactions

The compound also facilitates sulfonylation processes, where sulfonyl groups are introduced into organic molecules. For example, NFSI has been employed to sulfonylate imidazoles and other nitrogen-containing heterocycles under mechanochemical conditions .

Case Studies

Several case studies illustrate the diverse applications of NFSI:

- Fluorination of Drugs : The direct C–H fluorination of naproxen using NFSI resulted in a significant yield of 62%, showcasing its potential in pharmaceutical applications .

- Mechanochemical Applications : Studies indicated that NFSI could engage in various reactions such as fluorinations and amidations under ball-milling conditions, leading to high yields without solvents .

- Functionalization of Benzylic C–H Bonds : Copper-catalyzed reactions utilizing NFSI have successfully functionalized benzylic C–H bonds, demonstrating its versatility in complex organic transformations .

Mechanism of Action

The mechanism by which n-fluorobenzenesulfonamide exerts its effects involves the formation of reactive intermediates through the oxidative addition of palladium to the nitrogen-fluorine bond. These intermediates then participate in various transformations, such as fluorination and amination, leading to the formation of the desired products . The molecular targets and pathways involved include aromatic and aliphatic carbon-hydrogen bonds, which are selectively functionalized by the reagent .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Reactivity and Performance in Key Reactions

A. Electrophilic Fluorination

- This compound is effective in glycals fluorination, yielding 2-fluoro-2-deoxyglycosides for enzyme mechanism studies . However, it is less reactive than Selectfluor , which achieves higher yields under milder conditions .

- In ruthenium-catalyzed monofluorination of styrenes, this compound provides moderate yields (45–54%) but requires stoichiometric amounts .

B. Transition Metal-Catalyzed Reactions

- NFSI outperforms this compound in palladium-catalyzed enantioselective fluorination, producing trace yields (e.g., <5%) compared to NFSI’s >60% yields .

- In copper-catalyzed remote C(sp³)–H cyanation, this compound derivatives (e.g., 1i , 1v ) yield 45–65% products, demonstrating its versatility in functionalizing alkyl chains .

C. Radical Reactions

- This compound participates in radical cascades with alkynes and alcohols to synthesize α-amino-α-aryl ketones (46–72% yields), though substituents on the sulfonamide group influence efficiency .

Biological Activity

N-Fluorobenzenesulfonamide (NFSI) is a versatile electrophilic fluorinating agent widely utilized in organic synthesis. Its structure, characterized by a sulfonamide group and a fluorine atom, allows it to participate in various chemical reactions, particularly in the formation of C–N bonds. This article delves into the biological activity of NFSI, highlighting its applications in drug synthesis, mechanisms of action, and recent research findings.

NFSI can be synthesized through the reaction of benzenesulfonimide with fluorine. It is represented by the SMILES string: FN(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2 and has a molecular formula of . This compound exhibits dual functionality as both a fluorination and amidation reagent, making it valuable in synthetic organic chemistry .

NFSI operates primarily through electrophilic mechanisms, where it acts as a source of fluorine in various reactions. It has been shown to facilitate the direct fluorination of (hetero)aromatic C–H bonds, which is crucial for modifying biological molecules . The mechanism often involves radical pathways, leading to the formation of fluorinated products that can exhibit enhanced biological activity.

1. Drug Development

NFSI has been employed in the synthesis of several biologically active compounds. For instance, it has been used in the fluorination of quinolines and thiazoles, which are important frameworks in medicinal chemistry. The direct C–H fluorination using NFSI has demonstrated significant yields for various drug candidates, including anti-inflammatory agents like naproxen .

2. Antimicrobial Activity

Recent studies have indicated that NFSI derivatives possess antimicrobial properties. The introduction of fluorine into organic molecules can enhance their pharmacokinetic profiles and biological efficacy. Research has shown that fluorinated compounds often exhibit increased potency against bacterial strains compared to their non-fluorinated counterparts .

Case Study 1: Fluorination of Quinolines

A study demonstrated the successful application of NFSI in the fluorination of quinolines under mild conditions. The reaction yielded 5-fluorinated quinolines with moderate efficiency (32%-46% yield), highlighting NFSI's role as an effective reagent for modifying existing drug structures .

Case Study 2: Synthesis of Fluorinated Thiazoles

Another investigation focused on the use of NFSI for synthesizing fluorinated thiazoles. The study revealed that thiazoles could be mono-fluorinated efficiently using NFSI, providing access to compounds with potential therapeutic applications .

Comparative Data Table

The following table summarizes key studies involving NFSI and their respective findings:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-fluorobenzenesulfonamide (NFBS) and its derivatives?

NFBS is synthesized via electrophilic fluorination of benzenesulfonamide derivatives using fluorinating agents. A typical method involves lithiation of phosphonate esters followed by alkylation with geranyl or farnesyl bromides, with NFBS introduced via electrophilic fluorination under mild conditions . Alternative routes include substitution reactions of sulfonyl chlorides with amines under basic conditions, optimized for high yield and purity . Key steps include controlling stoichiometry, temperature (e.g., 0°C for carbodiimide-mediated couplings), and purification via column chromatography .

Q. How can researchers optimize reaction conditions when using NFBS as a fluorinating agent?

Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to 80°C), and catalyst systems. For example, selenium-π-acid catalysts enhance cross-coupling efficiency between NFBS and alkynes . Stoichiometric studies show that a 1.2:1 molar ratio of NFBS to substrate minimizes side reactions while maximizing fluorination efficiency . Reaction monitoring via TLC or NMR ensures intermediate stability and product formation .

Q. What analytical techniques are most effective for characterizing NFBS and its reaction products?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural elucidation. Gas chromatography (GC) coupled with derivatization (e.g., trifluoroacetylation) aids in analyzing monosaccharide derivatives fluorinated with NFBS . X-ray crystallography provides insights into sulfonamide geometry, as seen in bond angle analyses (e.g., O–S–N angles ~106°–120°) . Purity is validated via HPLC using phenyl or cyanopropyl columns .

Advanced Research Questions

Q. How does the electronic nature of NFBS influence its reactivity in electrophilic fluorination?

The electron-withdrawing sulfonamide group activates NFBS for electrophilic fluorination by stabilizing transition states through resonance. Density functional theory (DFT) studies reveal that the fluorine atom’s partial positive charge enhances electrophilicity, enabling selective fluorination of electron-rich aromatic substrates . Substituent effects on the benzene ring (e.g., methoxy or chloro groups) further modulate reactivity and regioselectivity .

Q. What strategies resolve contradictory data on NFBS’s regioselectivity in aromatic fluorination?

Contradictions in regioselectivity arise from solvent effects, catalyst choice, or substrate electronic profiles. Systematic studies comparing polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) show divergent outcomes due to solvation of intermediates . Meta-analyses of kinetic isotope effects (KIEs) and Hammett plots can isolate electronic vs. steric contributions . For example, NFBS favors para-fluorination in electron-rich arenes but ortho/para mixtures in sterically hindered systems .

Q. What mechanistic insights explain NFBS’s role in transition-metal-catalyzed fluorination?

NFBS participates in radical or two-electron transfer mechanisms depending on the catalyst. Copper(I)-mediated pathways generate fluorinated radicals via single-electron oxidation, supported by ESR spectroscopy . Palladium-catalyzed systems involve oxidative addition of NFBS to Pd⁰, forming Pd–F intermediates that transfer fluorine to aryl halides. Kinetic studies (e.g., rate dependence on [Pd]) and isotopic labeling (¹⁸O/¹⁹F) validate these pathways . Competing N–F bond cleavage pathways are minimized using bulky ligands (e.g., BrettPhos) .

Properties

IUPAC Name |

N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQZTZSYREQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572114 | |

| Record name | N-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145490-75-1 | |

| Record name | N-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.